For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 5-Bromobenzo[b]thiophene-3-carboxylic Acid
Introduction: 5-Bromobenzo[b]thiophene-3-carboxylic acid is a heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its rigid bicyclic structure, composed of a thiophene ring fused to a brominated benzene ring, coupled with a reactive carboxylic acid group, makes it a valuable intermediate for the synthesis of a wide range of complex organic molecules. Notably, derivatives of the benzo[b]thiophene core have been investigated for their potential as anticancer agents, particularly as inhibitors of the RhoA/ROCK signaling pathway, which is implicated in tumor growth and metastasis. This guide provides a comprehensive overview of its chemical properties, relevant experimental protocols, and its role in biological pathways.
Core Chemical and Physical Properties
The fundamental properties of 5-Bromobenzo[b]thiophene-3-carboxylic acid are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value |
| CAS Number | 7312-24-5 |
| Molecular Formula | C₉H₅BrO₂S |
| Molecular Weight | 257.1 g/mol |
| IUPAC Name | 5-bromo-1-benzothiophene-3-carboxylic acid |
| Melting Point | 284 °C |
| Boiling Point | 429.7 ± 25.0 °C (Predicted) |
| Density | 1.813 g/cm³ (Predicted) |
| pKa | 3.13 ± 0.30 (Predicted) |
| Appearance | Solid |
| Storage Conditions | Room Temperature, Sealed in Dry, Keep in Dark Place |
| InChI Key | DWQBOPASRUUSKR-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Br)C(=CS2)C(=O)O |
Spectroscopic Data Profile
Spectroscopic analysis is critical for the structural confirmation of 5-Bromobenzo[b]thiophene-3-carboxylic acid. While a complete, experimentally verified dataset is not publicly available, the expected spectral characteristics can be inferred from its structure and data from closely related compounds.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic protons on the benzene ring would appear as multiplets or doublets in the δ 7.5-8.5 ppm range. The proton on the thiophene ring (at C2) would likely be a singlet further downfield (δ > 8.0 ppm). The acidic proton of the carboxylic acid would present as a very broad singlet, typically δ > 12 ppm, which is exchangeable with D₂O. |
| ¹³C NMR | The spectrum would show 9 distinct carbon signals. The carboxyl carbon (C=O) would be the most downfield, typically in the δ 165-175 ppm range. Aromatic and thiophene carbons would appear in the δ 120-140 ppm region. The carbon bearing the bromine atom would be shifted relative to the other aromatic carbons. |
| IR Spectroscopy | A very broad absorption band is expected in the 2500-3300 cm⁻¹ range, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch would be present around 1680-1710 cm⁻¹. C=C stretching bands for the aromatic rings would appear around 1450-1600 cm⁻¹. IR spectra for this compound are available for reference on databases such as ChemicalBook. |
| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two peaks of similar intensity at m/z 256 and 258. Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and the loss of COOH (M-45). |
Experimental Protocols
Detailed experimental procedures are vital for the successful application of 5-Bromobenzo[b]thiophene-3-carboxylic acid in synthesis.
Protocol 1: Esterification to Ethyl 5-bromobenzo[b]thiophene-3-carboxylate
This procedure details the conversion of the carboxylic acid to its corresponding ethyl ester, a common step to protect the acid or to create derivatives for further reactions. This synthesis is a standard amide coupling reaction.
Materials:
-
5-Bromobenzo[b]thiophene-3-carboxylic acid (1.0 equiv.)
-
4-Dimethylaminopyridine (DMAP) (4.0 equiv.)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (2.0 equiv.)
-
Anhydrous Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Diluted Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Methodology:
-
Charge a round-bottom flask with 5-Bromobenzo[b]thiophene-3-carboxylic acid (7.8 mmol, 1.0 equiv.), DMAP (31.1 mmol, 4.0 equiv.), EDCI (15.6 mmol, 2.0 equiv.), and DCM (25.0 ml).
-
Stir the reaction mixture for 5 minutes at room temperature.
-
Add anhydrous ethanol to the flask.
-
Continue stirring at room temperature for approximately 7.75 hours. Monitor the reaction progress using Thin Layer Chromatography-Mass Spectrometry (TLC-MS).
-
Upon completion, evaporate the solvents under reduced pressure.
-
Add diluted hydrochloric acid (50 ml) to the residue.
-
Extract the aqueous phase with EtOAc. The organic phase should be washed with saturated NaCl solution.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent to obtain the crude product.
-
Purify the crude product via column chromatography to yield pure ethyl 5-bromobenzo[b]thiophene-3-carboxylate.
Visualizations: Workflows and Biological Pathways
Experimental Workflow: Esterification
The following diagram illustrates the logical flow of the esterification protocol described above.
